![molecular formula C16H9BrF3N3O2 B2419922 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 897735-61-4](/img/structure/B2419922.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has been the focus of extensive scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimalarial Activity
TCMDC-142406 has been identified as a promising antimalarial agent . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial properties . The compound has shown promising antimalarial activity and low toxicity .
Anticancer Activity
The compound has also been associated with anticancer activity . The quinazolinedione pharmacophore in TCMDC-142406 is known for its anticancer properties .
Anti-inflammatory Activity
Quinazolinedione, a component of TCMDC-142406, is known for its anti-inflammatory properties . This suggests potential applications of TCMDC-142406 in the treatment of inflammatory conditions .
4. Inhibition of Parasitic Pteridine and Dihydrofolate Reductases TCMDC-142406 has been studied for its ability to inhibit parasitic pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) enzymes . These enzymes are targets for the treatment of parasitic diseases .
Treatment of Trypanosomiasis and Leishmaniasis
The compound has shown potential for the treatment of trypanosomiasis and leishmaniasis . It has been found to inhibit PTR1 and DHFR-TS of Trypanosoma brucei and Lesihmania major parasites .
Drug Discovery and Molecular Modelling
TCMDC-142406 has been used in drug discovery and molecular modelling studies . It has been used to identify new core structures inhibiting selectively PTR1, effective against the kinetoplastid infectious protozoans .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWSRLUVPCMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
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